molecular formula C6H4BClFNO4 B2818042 3-Chloro-2-fluoro-5-nitrophenylboronic acid CAS No. 2377608-35-8

3-Chloro-2-fluoro-5-nitrophenylboronic acid

Cat. No. B2818042
CAS RN: 2377608-35-8
M. Wt: 219.36
InChI Key: AXZZVNHNUJDLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-fluoro-5-nitrophenylboronic acid is a chemical compound with the CAS Number: 2377608-35-8 . It has a molecular weight of 219.36 . The IUPAC name for this compound is (3-chloro-2-fluoro-5-nitrophenyl)boronic acid .


Molecular Structure Analysis

The linear formula of 3-Chloro-2-fluoro-5-nitrophenylboronic acid is C6H4BClFNO4 . The InChI code for this compound is 1S/C6H4BClFNO4/c8-5-2-3 (10 (13)14)1-4 (6 (5)9)7 (11)12/h1-2,11-12H .


Chemical Reactions Analysis

Boronic acids, including 3-Chloro-2-fluoro-5-nitrophenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

Safety And Hazards

While specific safety and hazard information for 3-Chloro-2-fluoro-5-nitrophenylboronic acid is not available, it is generally recommended to avoid breathing in the mist, gas, or vapors of boronic acids. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling these compounds .

properties

IUPAC Name

(3-chloro-2-fluoro-5-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZZVNHNUJDLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)Cl)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-nitrophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.